3-(3-Fluoro-5-methylbenzyl)piperidine

Medicinal Chemistry Physicochemical Profiling CNS Drug Design

Researchers requiring a fluorinated 3-benzylpiperidine scaffold for CNS lead optimization often face inconsistent basicity profiles and supply delays. 3-(3-Fluoro-5-methylbenzyl)piperidine (CAS 1337461-31-0) directly addresses these challenges by offering a batch-certified building block with predictable physicochemical properties: - Reduced piperidine pKa (predicted ~10.23) versus non-fluorinated analogs, lowering hERG affinity and improving cardiovascular safety margins. - Consistent 98% purity via HPLC, validated for reproducible SAR studies on 5-HT receptor antagonists and antibiotic potentiators. - Streamlined global logistics with non-hazardous ambient shipping, enabling rapid integration into parallel synthesis and focused library production.

Molecular Formula C13H18FN
Molecular Weight 207.29 g/mol
Cat. No. B13594820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Fluoro-5-methylbenzyl)piperidine
Molecular FormulaC13H18FN
Molecular Weight207.29 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)F)CC2CCCNC2
InChIInChI=1S/C13H18FN/c1-10-5-12(8-13(14)6-10)7-11-3-2-4-15-9-11/h5-6,8,11,15H,2-4,7,9H2,1H3
InChIKeyRZKLSMLXSKWPGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Fluoro-5-methylbenzyl)piperidine: CNS-Targeted Research Intermediate


3-(3-Fluoro-5-methylbenzyl)piperidine (CAS 1337461-31-0) is a fluorinated benzylpiperidine research intermediate. The compound features a piperidine core substituted at the 3-position with a 3-fluoro-5-methylbenzyl group . It serves as a versatile building block in medicinal chemistry, particularly for the synthesis of central nervous system (CNS)-targeted agents, due to the well-established role of the piperidine scaffold in modulating biological activity [1].

3-(3-Fluoro-5-methylbenzyl)piperidine: Substitution Effects on Basicity and Lipophilicity


Generic substitution of 3-benzylpiperidine analogs without considering the specific fluoro-methyl substitution pattern is not scientifically sound. The introduction of a single fluorine atom at the 3-position and a methyl group at the 5-position on the benzyl ring is known to significantly modulate the compound's physicochemical properties, including a notable decrease in piperidine basicity (pKa) compared to non-fluorinated analogs, which directly impacts parameters like hERG affinity and central nervous system (CNS) penetration [1]. These subtle but quantifiable changes dictate the compound's utility in specific structure-activity relationship (SAR) investigations, where precise modulation of target engagement and off-target liability is critical for lead optimization.

3-(3-Fluoro-5-methylbenzyl)piperidine: Differential Evidence vs. Core Analogs


Reduced Basicity vs. Non-Fluorinated Analogs

Fluorination of the piperidine scaffold, as seen in 3-(3-Fluoro-5-methylbenzyl)piperidine, results in a calculated decrease in basicity. The predicted pKa of 10.23 [1] is notably lower than the pKa of unsubstituted piperidine (~11.2) and is consistent with values observed for other 3-fluorinated piperidine analogs, where fluorine atoms notably lower basicity [2]. This reduction is a critical parameter for modulating hERG channel affinity and improving CNS drug-like properties.

Medicinal Chemistry Physicochemical Profiling CNS Drug Design

Increased Lipophilicity for BBB Penetration

The presence of both a fluorine and a methyl group on the benzyl ring increases the lipophilicity of 3-(3-Fluoro-5-methylbenzyl)piperidine compared to the unsubstituted parent. While an exact experimental LogP value is not widely reported, its predicted density and boiling point (1.029 g/cm³ and 289.8°C) [1] suggest a higher lipophilicity than 3-benzylpiperidine, which is crucial for designing CNS-penetrant molecules [2].

ADME Blood-Brain Barrier Lipophilicity

Purity and Synthetic Accessibility vs. 3-Arylpiperidines

3-(3-Fluoro-5-methylbenzyl)piperidine is commercially available with a verified purity of 98% from vendors like Fluorochem and Leyan . This is comparable to, and in some cases higher than, the guaranteed purity for closely related compounds such as 3-(3-fluorobenzyl)piperidine (often 95% from some suppliers) . The specific synthesis of this class via the reaction of pyridine-3-carboxaldehyde with Grignard reagents is well-established, enabling reliable multi-gram production [1].

Organic Synthesis Chemical Procurement Purity

3-(3-Fluoro-5-methylbenzyl)piperidine: Research Applications & Use Cases


Lead Optimization for CNS Drug Discovery

This compound is an ideal fragment or early intermediate for CNS drug discovery projects where reducing hERG liability is a primary concern. Its lowered basicity, as supported by predicted pKa values [1], aligns with established strategies to improve cardiovascular safety profiles of piperidine-containing drug candidates.

SAR Studies of Antibacterial Potentiators

Given that 3-arylpiperidines are known potentiators of existing antibacterial agents (e.g., IC50 ~90 μM for a related lead compound) [2], this specific fluorinated analog can be used to systematically evaluate the impact of aryl substitution on the potentiation of antibiotic accumulation in Gram-negative bacteria, particularly where the fluorine's role has been shown to be significant [2].

Synthesis of 5-HT Receptor Modulators

Fluorinated piperidines are key structural motifs in patent literature for 5-HT receptor antagonists [3]. 3-(3-Fluoro-5-methylbenzyl)piperidine serves as a strategic building block for generating focused chemical libraries aimed at 5-HT2B or 5-HT7 receptors, leveraging the established synergy between the piperidine core and fluorobenzyl substituents for receptor binding.

Fluorination Effects on Physicochemical Properties

This compound can be used as a model system in academic or industrial laboratories studying the effect of monofluorination on the physicochemical properties of saturated heterocyclic amines. Its well-defined structure allows for direct comparison with non-fluorinated and isomeric fluorinated benzylpiperidines to experimentally validate and refine in silico predictions of pKa and lipophilicity [1].

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